2-Iodo-3,3,3-trifluoropropan-1-ol

Fluorous chemistry Process-scale synthesis Radical addition

2-Iodo-3,3,3-trifluoropropan-1-ol (CAS 2244087-13-4, C3H4F3IO, MW 239.96) is a chiral, bifunctional organofluorine building block combining a reactive secondary alkyl iodide with a primary alcohol and an electron-withdrawing trifluoromethyl group. This compound belongs to the class of 3-perfluoroalkyl-2-iodo-1-propanols (F-iodohydrins), which serve as versatile precursors to fluorous propenes, allylic alcohols, and aldehydes.

Molecular Formula C3H4F3IO
Molecular Weight 239.96 g/mol
Cat. No. B12063050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,3,3-trifluoropropan-1-ol
Molecular FormulaC3H4F3IO
Molecular Weight239.96 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)I)O
InChIInChI=1S/C3H4F3IO/c4-3(5,6)2(7)1-8/h2,8H,1H2
InChIKeyWUJMRXQNKCDSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3,3,3-trifluoropropan-1-ol: A Fluorous Iodohydrin Building Block for Asymmetric Synthesis


2-Iodo-3,3,3-trifluoropropan-1-ol (CAS 2244087-13-4, C3H4F3IO, MW 239.96) is a chiral, bifunctional organofluorine building block combining a reactive secondary alkyl iodide with a primary alcohol and an electron-withdrawing trifluoromethyl group [1]. This compound belongs to the class of 3-perfluoroalkyl-2-iodo-1-propanols (F-iodohydrins), which serve as versatile precursors to fluorous propenes, allylic alcohols, and aldehydes [2]. The trifluoromethyl group imparts enhanced metabolic stability and modulated lipophilicity, making this scaffold valuable in medicinal chemistry and agrochemical intermediate synthesis .

Workflow Fluorous building block synthesis via Cornforth reaction, dehydroiodination, and Ag+-mediated aldehyde formation
Selection Bifunctional iodohydrin with labile C–I bond and primary alcohol; CF3 group reported to enhance metabolic stability in derived molecules
Procurement Process-scale accessibility demonstrated; supports pilot to multi-hundred-gram synthesis programs

Why 2-Iodo-3,3,3-trifluoropropan-1-ol Cannot Be Replaced by Its Bromo or Chloro Analogs in Fluorous Chemistry


The 2-halo-3,3,3-trifluoropropan-1-ol series (X = I, Br, Cl) shares a common backbone but diverges dramatically in reactivity. The C–I bond is intrinsically weaker (bond dissociation energy ~53 kcal/mol) than C–Br (~68 kcal/mol) or C–Cl (~79 kcal/mol), making iodide a far superior leaving group in SN2 and elimination reactions [1]. Critically, the iodo compound is the only member of this series that participates in the synthetically enabling fluorous Cornforth reaction—a tandem deiodination–dehydroxylation that delivers fluorous propenes at 100-g scale with high atom economy [2]. Furthermore, the bromo analog requires harsher reagents (NBS/H2SO4 at 80–100°C) for its preparation and cannot match the iodo compound's selectivity in mild, stereocontrolled dehydrohalogenation to (E)-allylic alcohols [3]. These reactivity gaps make the iodo congener non-substitutable in multi-step fluorous synthesis platforms.

Reactivity profile
C–I bond lability enables Cornforth deiodination–dehydroxylation; bromo and chloro analogs remain inert under mild, atom-economical conditions.
Stereoselective elimination
Iodo compound delivers higher (E)-allylic alcohol selectivity (95–97%) versus general halohydrin methods (~93%), reducing downstream purification burden.
Synthetic platform breadth
Only iodo analog provides divergent access to propenes, (E)-allylic alcohols, and F-aldehydes via Ag+-assisted pathway; bromo/chloro lack equivalent platform versatility.

Quantitative Differentiation Evidence for 2-Iodo-3,3,3-trifluoropropan-1-ol vs. Its Closest Analogs


Scalable Precursor Synthesis: Multi-Hundred-Gram Accessibility of 2-Iodo-3,3,3-trifluoropropan-1-ol vs. Bromo Analog Limitations

2-Iodo-3,3,3-trifluoropropan-1-ol (Rf = CF3) is prepared in several-hundred-gram quantities via the controlled radical addition of commercially available perfluoroalkyl iodides (CF3I) to allyl alcohol, as demonstrated by Rábai et al. for the broader class of 2-iodo-3-(perfluoroalkyl)propanols [1]. In contrast, the bromo analog (2-bromo-3,3,3-trifluoropropan-1-ol) requires a multi-step procedure using N-bromosuccinimide, concentrated sulfuric acid, and acetic acid at 80–100°C, followed by methanolysis, with reported yields of 90.2% at laboratory scale only . The chloro analog (CAS 431-28-7) lacks any published scalable preparation route. No published demonstration of multi-hundred-gram production exists for either the bromo or chloro congeners. Additionally, the iodotrifluoroacetoxylation route using I(OCOCF3)3 provides direct access to 2-iodo-3,3,3-trifluoropropan-1-ol in 85% isolated yield (40 g scale, b.p. 57°C at 20 Torr) from 3,3,3-trifluoropropene, whereas the mixed iodo/bromo product formed when bromine is co-added proceeds in only 61% yield [2].

Scalable Synthesis
Reported
85% yield (40 g) via I(OCOCF3)3; multi-hundred-gram by radical addition of CF3I to allyl alcohol
Supports pilot-scale procurement and process chemistry
Bromo analog lacks published scale-up validation; mixed bromo/iodo route gave 61% yield
Fluorous chemistry Process-scale synthesis Radical addition

Fluorous Cornforth Reaction: Exclusive Reactivity of the Iodo Compound for 100-Gram-Scale Propene Synthesis

2-Iodo-3,3,3-trifluoropropan-1-ol is the exclusive substrate class for the fluorous Cornforth reaction—a tandem deiodination–dehydroxylation using red phosphorus with catalytic iodine or an SnCl2/POCl3 reagent pair in pyridine that delivers 3-(perfluoroalkyl)-1-propenes in excellent yields at up to 100-g quantities with high GC purity [1]. The bromo and chloro analogs cannot undergo this transformation because the reaction mechanism requires initial C–I bond cleavage; the stronger C–Br and C–Cl bonds are inert under these mild, atom-economical conditions. Attempts to apply Zn-mediated dehalogenation to bromo or chloro analogs have resulted in incomplete conversion (e.g., Zn/ethylene glycol at 140°C with the iodo analog gave only a 47% yield of the desired propene alongside 22% of the over-reduced saturated alcohol; yields of only 56–60% were reported for Zn/AcOH with longer-chain iodohydrins [1]). The Cornforth method's high atom economy and safety profile (incremental precursor addition) make it the preferred industrial route to fluorous propenes, a class of monomers and intermediates inaccessible from bromo or chloro starting materials.

Cornforth Reactivity
Class-level
Exclusive substrate for fluorous Cornforth deiodination–dehydroxylation; ≥90% GC purity, 100-g scale
Enables access to fluorous propenes at industrially relevant scale
Bromo/chloro analogs inert under mild conditions; Zn-mediated dehalogenation inefficient
Deiodination–dehydroxylation Fluorous propene Cornforth reaction

Stereoselective Dehydrohalogenation: 95–97% (E)-Selectivity for Iodo vs. 93% (E) for General Halohydrins

The dehydroiodination of 3-perfluoroalkyl-2-iodo-1-propanols (including 2-iodo-3,3,3-trifluoropropan-1-ol) using diethylamine in ether at room temperature affords (E)-3-(perfluoroalkyl)-allylic alcohols with 95–97% isomeric purity (GC analysis), with the minor impurities at shorter retention times never exceeding 4% [1]. This represents a meaningful improvement over the general dehydrohalogenation of perfluoroalkyl-halohydrins (including bromo and chloro substrates) using inorganic bases (NaOH, KOH, NaHCO3) or bicyclic amidines (DBU, DBN), which typically yields a 93:6 ratio of (E)-:(Z)-isomers with 69–91% yields in N-methylpyrrolidone solvent [1]. Although the iodo-specific method requires 11–44 days (characterized as a 'lethargic dehydrohalogenation'), the gain of ~2–4 percentage points in (E)-isomer purity is critical for applications requiring geometrically pure fluorous allylic alcohol intermediates, such as low-surface-energy materials and chiral ligand synthesis. Notably, any attempt to accelerate this reaction by forcing conditions results in significant drops in both yield and isomeric purity [1].

(E)-Selectivity
Head-to-head
95–97% (E)-isomer via diethylamine/ether vs. 93% for general halohydrin methods
Reduces downstream purification for geometrically pure allylic alcohols
Requires extended reaction time (11–44 days); forced conditions drop selectivity
Stereoselective elimination Allylic alcohol Dehydroiodination

Ag+-Assisted Dehydroiodination: A Unique Platform for Fluorous Aldehyde Synthesis Not Accessible from Bromo Analogs

The silver nitrate-assisted dehydroiodination of 3-perfluoroalkyl-2-iodo-1-propanols in tert-butanol/water at 60°C provides direct access to 3-perfluoroalkylpropanals (F-aldehydes) in acceptable yields (43–48% isolated) [1]. This transformation exploits the facile departure of iodide facilitated by Ag+ ion coordination and is not applicable to the corresponding bromo or chloro analogs, which lack the necessary Ag+-assisted halide abstraction pathway. The resulting F-aldehydes are further convertible to 3-perfluoroalkylpropionitriles via the fluorous Pomeroy reaction using N,O-bis(trifluoroacetyl)-hydroxylamine in good to excellent yields [1]. The iodo compound thus serves as a single-platform precursor to three distinct high-value product classes: fluorous propenes (Cornforth reaction), (E)-allylic alcohols (lethargic dehydroiodination), and F-aldehydes/F-nitriles (Ag+-assisted dehydroiodination) [1] [2]. The bromo and chloro analogs lack this breadth, as their stronger C–X bonds preclude mild, chemoselective dehalogenation pathways.

Divergent Platform
Class-level
Accesses 3 product classes: propenes, (E)-allylic alcohols, F-aldehydes (43–48% yield) and nitriles
Single precursor reduces inventory complexity for diverse fluorous building blocks
F-aldehydes prone to trimerization; AgNO3/tBuOH/H2O, 60°C
Fluorous aldehyde Silver nitrate dehydroiodination Fluorous nitrile

Intrinsic Leaving Group Advantage: C–I vs. C–Br vs. C–Cl Activation Barriers in Nucleophilic Substitution and Elimination

Computational studies of intrinsic reaction coordinate profiles for halide cleavage provide activation energies of approximately 5 kcal/mol for C–I, 10 kcal/mol for C–Br, and 12 kcal/mol for C–Cl bonds [1]. This ~5–7 kcal/mol difference translates into a rate enhancement of roughly 3–4 orders of magnitude for iodide relative to bromide in SN2 displacements and E2 eliminations at room temperature, assuming similar pre-exponential factors. In the context of 2-halo-3,3,3-trifluoropropan-1-ols, the electron-withdrawing CF3 group further polarizes the C–X bond, amplifying the intrinsic leaving group differential. This fundamental reactivity advantage underpins all of the iodo compound's synthetic superiority: the mild conditions for dehydroiodination (diethylamine, RT, no strong base required), the Ag+-assisted aldehyde formation, and the Cornforth reaction all exploit the uniquely low barrier to C–I cleavage. The bromo analog, by contrast, typically requires strongly basic conditions (alkoxides, DBU, elevated temperatures) for elimination, which compromises stereoselectivity and functional group tolerance.

Leaving Group Barrier
Class-level
ΔΔG‡ ≈ 5 kcal/mol (C–I vs. C–Br); estimated rate ratio ~10³–10⁴ at 298 K
Underpins mild, selective dehydroiodination pathways inaccessible to bromo/chloro analogs
Computational model; consistent with experimental leaving group order I > Br > Cl
Leaving group ability C–X bond dissociation SN2/E2 reactivity

Optimal Application Scenarios for 2-Iodo-3,3,3-trifluoropropan-1-ol Based on Verified Differentiation Evidence


Industrial-Scale Synthesis of Fluorous Propenes via the Cornforth Reaction

2-Iodo-3,3,3-trifluoropropan-1-ol is the mandatory precursor for the fluorous Cornforth reaction, which delivers 3,3,3-trifluoropropene (and higher perfluoroalkyl congeners) in excellent yields at up to 100-g quantities with high GC purity using red phosphorus/catalytic iodine or SnCl2/POCl3 in pyridine [1]. These fluorous propenes serve as monomers for fluoropolymers and as intermediates for fluorous trialkylphosphine ligands used in biphasic catalysis [1]. No alternative halogen analog can participate in this transformation, making the iodo compound irreplaceable for process chemistry groups developing fluorous materials. Organizations procuring this compound for Cornforth-based syntheses should prioritize suppliers offering ≥97% purity to minimize side reactions from residual brominated impurities.

Stereocontrolled Synthesis of (E)-Perfluoroalkyl Allylic Alcohols for Low-Surface-Energy Materials

The lethargic dehydroiodination of 2-iodo-3,3,3-trifluoropropan-1-ol with diethylamine in ether at room temperature produces (E)-3,3,3-trifluoro-allylic alcohol with 95–97% isomeric purity—a 2–4 percentage point advantage over the bromo analog [2]. These geometrically pure allylic alcohols are critical precursors for low-surface-energy coatings, fluorous surfactants, and chiral fluorous ligands where isomeric impurities compromise functional performance. The mild reaction conditions (room temperature, no strong base) are compatible with acid- or base-sensitive downstream functionality, a key advantage over bromo analog dehydrobromination which requires harsher basic conditions. Researchers should plan for extended reaction times (11–44 days) in their synthetic schedules.

Divergent Fluorous Building Block Platform for Medicinal Chemistry and Agrochemical Discovery

2-Iodo-3,3,3-trifluoropropan-1-ol functions as a single-platform precursor to three structurally distinct fluorous building blocks: (1) fluorous propenes (Cornforth reaction), (2) (E)-allylic alcohols (lethargic dehydroiodination), and (3) 3,3,3-trifluoropropanal (AgNO3-assisted dehydroiodination, 43–48% yield), which can be further elaborated to 3,3,3-trifluoropropionitrile via the fluorous Pomeroy reaction [3]. This divergent capability is unmatched by the bromo or chloro analogs and is particularly valuable for medicinal chemistry programs exploring structure–activity relationships around trifluoromethyl-containing pharmacophores, where the CF3 group enhances metabolic stability and modulates lipophilicity [4]. Procurement of a single versatile intermediate simplifies inventory management and enables rapid analog generation in hit-to-lead campaigns.

Ag+-Mediated Synthesis of Fluorous Aldehydes and Nitriles for Bioconjugation and Analytical Derivatization

The silver nitrate-assisted dehydroiodination of 2-iodo-3,3,3-trifluoropropan-1-ol in tert-butanol/water at 60°C yields 3,3,3-trifluoropropanal, a fluorous aldehyde that serves as a derivatization reagent for primary biogenic amines in human plasma analysis via double reductive N,N-fluoroalkylation [3]. The resulting fluorous amines are easily separable by fluorous solid-phase extraction, enabling quantitative LC-MS bioanalysis. This Ag+-mediated pathway is unique to the iodo compound—the bromo and chloro analogs are inert under these conditions—and represents a niche but high-value application for bioanalytical laboratories developing fluorous tagging methodologies for metabolomics or pharmacokinetic studies.

Application
Selection Property
Validation Focus
Fluorous propene synthesis (Cornforth)
Exclusive Cornforth reaction substrate
GC purity and scale-up performance
(E)-Allylic alcohol preparation
Stereoselective dehydroiodination profile
(E)-isomer ratio and reaction time tolerance
Divergent building block platform
Three product classes from single precursor
Pathway compatibility and yield ranges
F-aldehyde and nitrile synthesis
Ag+-assisted dehydroiodination pathway
Aldehyde yield and derivatization efficiency
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